

Application Notes and Protocols: Phenoxy Propanolamines as Intermediates in Pharmaceutical Production

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Compound of Interest

Compound Name: *Phenoxyacetone*

Cat. No.: *B1677642*

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Phenoxy propanolamine derivatives are a critical class of intermediates in the synthesis of various pharmaceuticals, most notably in the production of the anti-anginal drug Ranolazine. While the specific molecule "**phenoxyacetone**" is not a direct precursor, the closely related 1-(2-methoxyphenoxy)-2,3-epoxypropane serves as a key building block. This document provides detailed application notes and experimental protocols for the synthesis of this vital intermediate, highlighting its importance in the manufacturing of Ranolazine.

Application Note 1: Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane, a Key Intermediate for Ranolazine

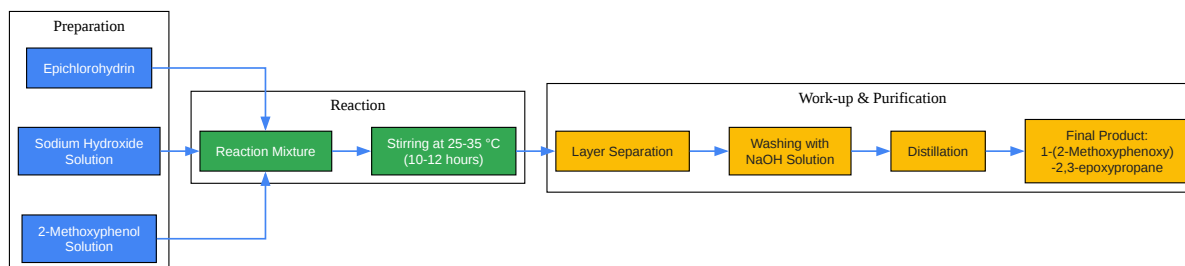
Ranolazine, marketed under the brand name Ranexa, is a medication used to treat chronic angina.[1][2] A crucial step in the synthesis of Ranolazine involves the preparation of 1-(2-methoxyphenoxy)-2,3-epoxypropane.[1][3][4] This intermediate is synthesized from 2-methoxyphenol and epichlorohydrin.[4][5] The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and may utilize a phase transfer catalyst to improve reaction efficiency.[5] The purity of this intermediate is critical for the subsequent steps in the

synthesis of Ranolazine and for the overall quality of the final active pharmaceutical ingredient (API).[6]

Key Synthetic Pathway:

The synthesis of 1-(2-methoxyphenoxy)-2,3-epoxypropane from 2-methoxyphenol and epichlorohydrin is a common and well-documented method. The reaction proceeds via the formation of a phenoxide ion from 2-methoxyphenol, which then acts as a nucleophile, attacking the epoxide ring of epichlorohydrin.[5] Subsequent intramolecular cyclization results in the formation of the desired epoxypropane intermediate.

Experimental Workflow Diagram:



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Caption: Experimental workflow for the synthesis of 1-(2-methoxyphenoxy)-2,3-epoxypropane.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative synthesis of 1-(2-methoxyphenoxy)-2,3-epoxypropane.

Parameter	Value	Reference
Starting Materials		
2-Methoxy Phenol	10 kg (80.55 mol)	[3]
Epichlorohydrin	22.35 kg (241.62 mol)	[3]
Sodium Hydroxide (initial)	1.61 kg (40.25 mol)	[3]
Sodium Hydroxide (second addition)	3.22 kg (80.5 mol)	[3]
Reaction Conditions		
Temperature	25-35 °C	[3]
Reaction Time	10-12 hours	[3]
Product Yield and Purity		
Yield of 1-(2-Methoxyphenoxy)-2,3-epoxypropane	13.65 kg (94%)	[3]
Purity (by HPLC)	98.3%	[3]
Key Impurities		
2-Methoxy Phenol	0.2%	[3]
Epichlorohydrin	0.1%	[3]
Dimer Impurity	0.3%	[3]

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane

This protocol is adapted from a reported efficient synthesis of the key Ranolazine intermediate. [3]

Materials:

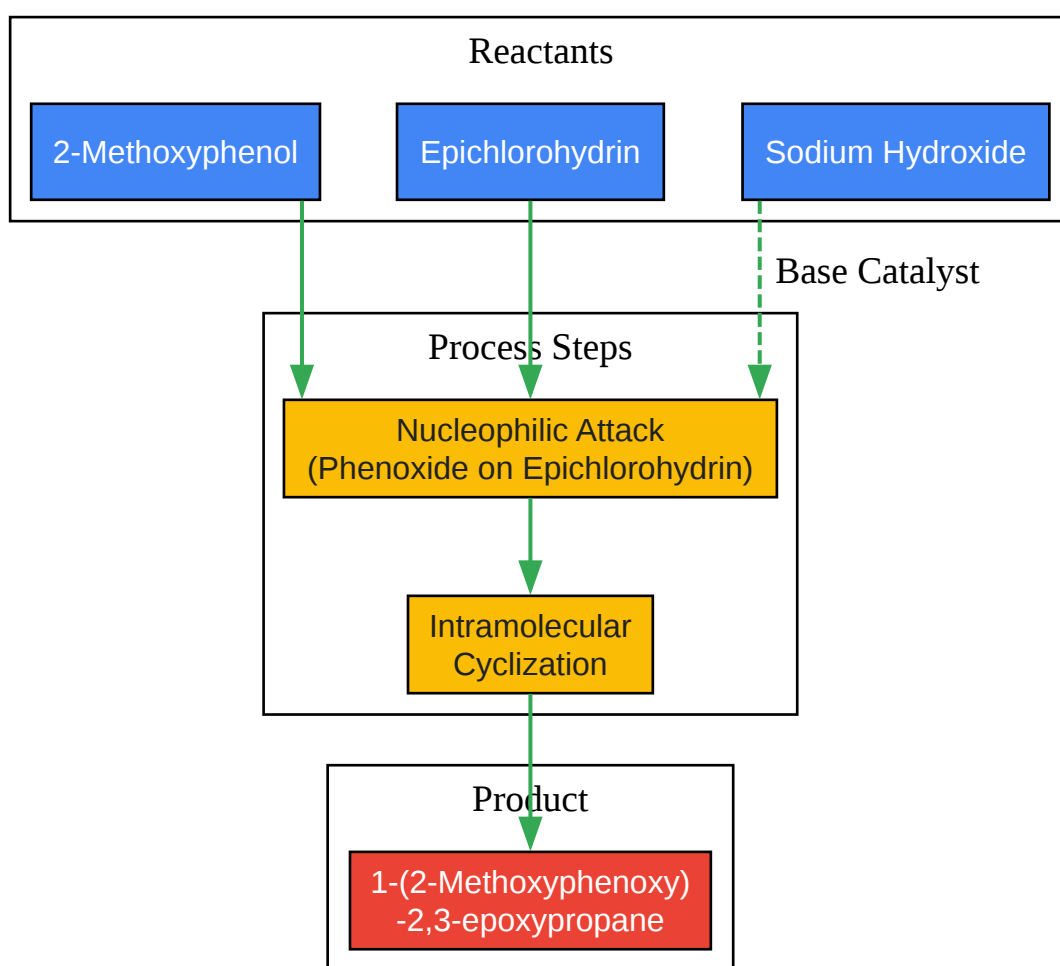
- 2-Methoxy phenol (10 kg, 80.55 mol)
- Epichlorohydrin (22.35 kg, 241.62 mol)
- Sodium hydroxide
- Water
- Methylene chloride (for extraction, if necessary)

Procedure:

- Preparation of Sodium 2-Methoxyphenoxide:
 - In a suitable reaction vessel, prepare a solution of 2-methoxy phenol (10 kg) in water (40 L) with stirring at approximately 30 °C.[3]
 - To this solution, add sodium hydroxide (1.61 kg) dissolved in water (10 L).[3]
 - Stir the mixture for 30-45 minutes.[3]
- Reaction with Epichlorohydrin:
 - Add epichlorohydrin (22.35 kg) to the reaction mixture.[3]
 - Stir the resulting mixture for 10-12 hours at a temperature of 25-35 °C.[3]
- Work-up and Cyclization:
 - After the initial reaction period, separate the layers.
 - To the organic (bottom) layer, add water (40 L).[3]
 - Add a solution of sodium hydroxide (3.22 kg) in water (10 L) at 27 °C and stir for 5-6 hours.[3]
- Purification:

- Separate the bottom product layer and wash it with a sodium hydroxide solution (3.0 kg in 30 L of water).[3]
- Recover excess epichlorohydrin by distillation under vacuum (650-700 mmHg) at a temperature below 90 °C.[3]
- The resulting product is 1-(2-methoxyphenoxy)-2,3-epoxypropane.

Logical Relationship Diagram for Synthesis:



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Caption: Logical flow of the synthesis of the Ranolazine intermediate.

Disclaimer: The information provided in these application notes and protocols is intended for research and development purposes only. All procedures should be carried out by qualified professionals in a well-equipped laboratory, adhering to all necessary safety precautions.

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